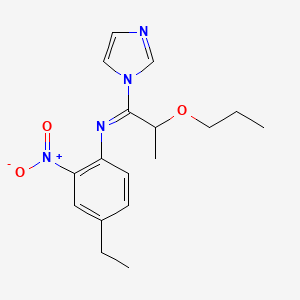![molecular formula C9H25O4PSi2 B14384047 Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate CAS No. 89813-03-6](/img/structure/B14384047.png)
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is a compound that features both trimethylsilyl and phosphonate groups. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not typically found in nature and is synthesized for specific scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Applications De Recherche Scientifique
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphonate metabolism.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active phosphonate compounds.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phosphonate group can participate in various biochemical pathways, including enzyme inhibition and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl phosphonate
- Methyl phosphonate
Uniqueness
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for various analytical techniques. The phosphonate group provides reactivity that can be harnessed in synthetic and biological applications.
This compound’s combination of properties makes it a valuable tool in both research and industrial settings, offering versatility that similar compounds may lack.
Propriétés
Numéro CAS |
89813-03-6 |
|---|---|
Formule moléculaire |
C9H25O4PSi2 |
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
[methoxy(1-trimethylsilyloxyethyl)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C9H25O4PSi2/c1-9(12-15(3,4)5)14(10,11-2)13-16(6,7)8/h9H,1-8H3 |
Clé InChI |
MMHMRCZPTOGCNE-UHFFFAOYSA-N |
SMILES canonique |
CC(O[Si](C)(C)C)P(=O)(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)

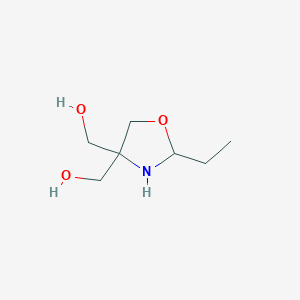

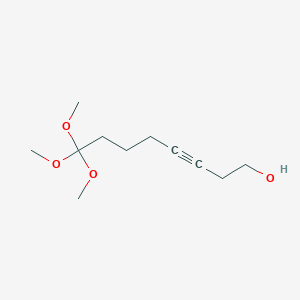
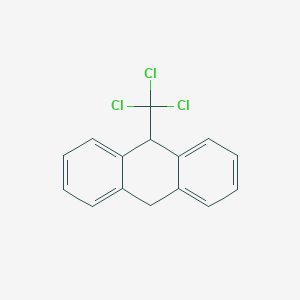

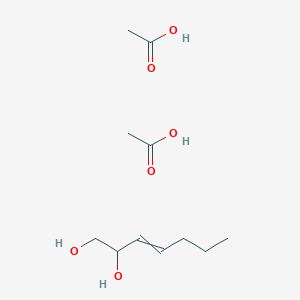
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
